Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 1461707-02-7
VCID: VC5089904
InChI: InChI=1S/C10H19NO4/c1-10(2,7-9(13)15-4)11-6-5-8(12)14-3/h11H,5-7H2,1-4H3
SMILES: CC(C)(CC(=O)OC)NCCC(=O)OC
Molecular Formula: C10H19NO4
Molecular Weight: 217.265

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate

CAS No.: 1461707-02-7

Cat. No.: VC5089904

Molecular Formula: C10H19NO4

Molecular Weight: 217.265

* For research use only. Not for human or veterinary use.

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate - 1461707-02-7

Specification

CAS No. 1461707-02-7
Molecular Formula C10H19NO4
Molecular Weight 217.265
IUPAC Name methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate
Standard InChI InChI=1S/C10H19NO4/c1-10(2,7-9(13)15-4)11-6-5-8(12)14-3/h11H,5-7H2,1-4H3
Standard InChI Key IKZSBTXSIMZURF-UHFFFAOYSA-N
SMILES CC(C)(CC(=O)OC)NCCC(=O)OC

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s IUPAC name, methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate, reflects its functional groups: a methyl ester, a secondary amine, and a methoxy carbonyl group. The canonical SMILES representation, CC(C)(CC(=O)OC)NCCC(=O)OCCC(C)(CC(=O)OC)NCCC(=O)OC , highlights its branched alkyl chain and ester linkages. The InChIKey IKZSBTXSIMZURF-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity features.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC10H19NO4C_{10}H_{19}NO_{4}
Molecular Weight217.26 g/mol
SMILESCC(C)(CC(=O)OC)NCCC(=O)OCCC(C)(CC(=O)OC)NCCC(=O)OC
InChIKeyIKZSBTXSIMZURF-UHFFFAOYSA-N

Spectroscopic and Physical Data

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between methyl 3-aminocrotonate and 3-methoxy-3-oxopropyl chloride under basic conditions. The amino group of methyl 3-aminocrotonate attacks the electrophilic carbonyl carbon of the oxopropyl chloride, yielding the product with an elimination of HCl.

Reaction Scheme:

Methyl 3-aminocrotonate+3-Methoxy-3-oxopropyl chlorideBaseMethyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate+HCl\text{Methyl 3-aminocrotonate} + \text{3-Methoxy-3-oxopropyl chloride} \xrightarrow{\text{Base}} \text{Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate} + \text{HCl}

Typical reaction conditions include anhydrous solvents (e.g., tetrahydrofuran), catalytic bases (e.g., triethylamine), and temperatures of 025C0-25^\circ \text{C}.

Industrial Scaling Challenges

Industrial production employs continuous flow reactors to enhance yield (>85%>85\%) and purity (>98%>98\%). Key challenges include:

  • Byproduct Formation: Competing reactions may produce methyl 3-methylbutanoate derivatives.

  • Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) reduce purification steps.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The compound’s methoxy and carbonyl groups render it susceptible to redox reactions:

  • Oxidation: Treatment with KMnO4KMnO_4 or CrO3CrO_3 converts the methoxy group to a carboxylic acid.

  • Reduction: LiAlH4LiAlH_4 reduces the ester to a primary alcohol, forming 3-[(3-hydroxypropyl)amino]-3-methylbutan-1-ol.

Substitution Reactions

The secondary amine participates in nucleophilic substitutions with alkyl halides or acyl chlorides, enabling the synthesis of N-alkyl or N-acyl derivatives. For example, reaction with benzyl chloride yields methyl 3-[(3-methoxy-3-oxopropyl)(benzyl)amino]-3-methylbutanoate.

Table 2: Common Derivatives and Applications

DerivativeReagentApplication
N-AcylAcetyl chloridePolymer precursors
N-AlkylMethyl iodideBioactive molecule synthesis
Oxidized (carboxylic acid)KMnO4KMnO_4Chelating agents

Biological and Pharmacological Applications

Enzyme Inhibition Studies

The compound inhibits bacterial Type III Secretion Systems (T3SS), virulence factors in pathogens like Pseudomonas aeruginosa. At 50μM50 \, \mu\text{M}, it reduces enzyme secretion by approximately 50%. This activity is attributed to its interaction with T3SS ATPases, disrupting effector protein translocation.

Drug Conjugate Development

Patent literature highlights its use in antibody-drug conjugates (ADCs) . For instance, linkage to monoclonal antibodies via cleavable linkers enhances targeted delivery of cytotoxic payloads .

Comparative Analysis with Structural Analogs

Methyl 3-[(3-Methoxy-3-Oxopropyl)(Methyl)Amino]Propanoate

This analog lacks the branched methyl group, resulting in lower lipophilicity (logP=1.2vs.1.8\log P = 1.2 \, \text{vs.}\, 1.8) and reduced enzyme inhibition potency (IC50=75μMIC_{50} = 75 \, \mu\text{M}).

Methyl 4-[(3-Methoxy-3-Oxopropyl)Amino]Butanoate

Elongation of the carbon chain improves solubility but diminishes receptor binding affinity due to steric hindrance.

Industrial and Material Science Applications

Specialty Chemical Synthesis

The compound serves as a precursor for polyester amides, polymers with tunable biodegradability. Copolymerization with ε-caprolactone yields materials for medical implants.

Crosslinking Agents

In epoxy resins, it enhances thermal stability (Tg>120CT_g > 120^\circ \text{C}) by forming covalent networks between polymer chains.

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